molecular formula C12H15F3N4O B10920753 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B10920753
M. Wt: 288.27 g/mol
InChI Key: NMAPIHPBSZMFSZ-UHFFFAOYSA-N
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Description

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties. The piperidine ring and carboxamide functional group further contribute to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds.

Scientific Research Applications

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as neuroprotective and anti-inflammatory effects.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulation of Receptors: It may bind to and modulate the activity of receptors, affecting signal transduction pathways.

    Interaction with Proteins: The compound may interact with proteins involved in cellular processes, leading to changes in protein function and expression.

Comparison with Similar Compounds

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its chemical reactivity and biological activity.

    1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-amine: This compound has an amine group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.

    1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C12H15F3N4O/c1-7-6-9(12(13,14)15)18-11(17-7)19-4-2-8(3-5-19)10(16)20/h6,8H,2-5H2,1H3,(H2,16,20)

InChI Key

NMAPIHPBSZMFSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C(F)(F)F

Origin of Product

United States

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